molecular formula C30H46O4 B15126094 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone

3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone

Cat. No.: B15126094
M. Wt: 470.7 g/mol
InChI Key: NDXCQFYDQPZSKS-UHFFFAOYSA-N
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Description

3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone is a complex organic compound that belongs to the class of lanostane triterpenoids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone typically involves multiple steps, starting from simpler precursor molecules. The process may include:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the gamma-lactone ring.

    Reduction: Conversion of double bonds to single bonds where necessary.

Industrial Production Methods

Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert double bonds to single bonds.

    Substitution: Various functional groups can be introduced through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid: Lacks the gamma-lactone ring.

    3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid delta-lactone: Contains a delta-lactone ring instead of a gamma-lactone ring.

Uniqueness

The presence of the gamma-lactone ring in 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

5,16-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one

InChI

InChI=1S/C30H46O4/c1-19(2)9-8-14-28(7)30(33)18-17-27(6)21-10-11-22-25(3,4)23(31)13-15-26(22,5)20(21)12-16-29(27,30)24(32)34-28/h10,12,19,22-23,31,33H,8-9,11,13-18H2,1-7H3

InChI Key

NDXCQFYDQPZSKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C

Origin of Product

United States

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